molecular formula C12H16INO2 B269315 N-butyl-3-iodo-4-methoxybenzamide

N-butyl-3-iodo-4-methoxybenzamide

Cat. No.: B269315
M. Wt: 333.16 g/mol
InChI Key: ZCNQKQJPTUQRBU-UHFFFAOYSA-N
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Description

N-butyl-3-iodo-4-methoxybenzamide (CAS: 909227-26-5) is a benzamide derivative with the molecular formula C₁₂H₁₆INO₂ and a molar mass of 333.17 g/mol . Key physicochemical properties include a predicted density of 1.478 g/cm³, boiling point of 394.9°C, and pKa of 14.67 . Structurally, it features an iodine atom at the 3-position, a methoxy group at the 4-position, and an N-butyl chain on the benzamide scaffold.

Properties

Molecular Formula

C12H16INO2

Molecular Weight

333.16 g/mol

IUPAC Name

N-butyl-3-iodo-4-methoxybenzamide

InChI

InChI=1S/C12H16INO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

ZCNQKQJPTUQRBU-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)I

Canonical SMILES

CCCCNC(=O)C1=CC(=C(C=C1)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of N-butyl-3-iodo-4-methoxybenzamide with similar benzamide derivatives, focusing on structural features, physicochemical properties, and biological applications.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Key Properties Application/Activity References
This compound 3-I, 4-OCH₃, N-butyl 333.17 High lipophilicity (iodine, butyl), pKa 14.67 Potential sigma receptor ligand (theoretical)
P-(¹²³I)-MBA 3-I, 4-OCH₃, N-(piperidinylethyl) ~463.2* Tumor-to-background ratio: 2.04 Breast cancer imaging (sigma receptor targeting)
3-hydroxy-4-methoxy-N,N-dimethylbenzamide (3j) 3-OH, 4-OCH₃, N,N-dimethyl ~195.2* Polar (hydroxy group), reduced lipophilicity Undisclosed, possible solubility-driven applications
N,N,N',N'-4-trimethylbenzamide (3r) 4-CH₃, N,N,N',N'-trimethyl ~177.2* High methyl content, increased lipophilicity Undisclosed
Key Observations:

Substituent Impact: Iodine: Present in both this compound and P-(¹²³I)-MBA, iodine enhances molecular weight and lipophilicity, which may improve membrane permeability and receptor binding. Its radioactive isotope (¹²³I) in P-(¹²³I)-MBA enables diagnostic imaging . N-Substituents: The N-butyl group in the main compound contrasts with the piperidinylethyl group in P-(¹²³I)-MBA. The latter’s bulkier, heterocyclic substituent likely enhances sigma receptor affinity, as evidenced by its tumor uptake efficacy (tumor-to-background ratio = 2.04) .

Physicochemical Properties :

  • This compound’s pKa (14.67) suggests weak basicity, which may influence solubility and absorption. Its density and boiling point align with aromatic iodinated compounds.
  • P-(¹²³I)-MBA’s higher molecular weight (~463.2) reflects its extended N-substituent, which may reduce metabolic clearance compared to the butyl analog.
Sigma Receptor Targeting
  • P-(¹²³I)-MBA : Demonstrated selective uptake in breast tumors (8/10 patients) via sigma receptor binding, validated by SPECT imaging . The piperidinylethyl group likely optimizes receptor interaction.
  • This compound: While structurally similar, the absence of a piperidine moiety may reduce sigma receptor affinity. However, its iodine atom and moderate lipophilicity position it as a candidate for further studies in receptor-mediated diagnostics or therapy.
Comparative Efficacy
  • Tumor Uptake : P-(¹²³I)-MBA’s tumor-to-background ratio (2.04) sets a benchmark for iodinated benzamides . This compound’s efficacy remains unvalidated but warrants investigation given its structural parallels.
Other Analogs
  • 3j and 3r: These non-iodinated benzamides lack the steric and electronic features critical for sigma receptor binding. Their applications likely diverge toward non-cancer targets, such as antimicrobial or metabolic pathways, though specific data are unavailable .

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